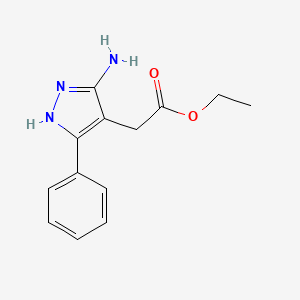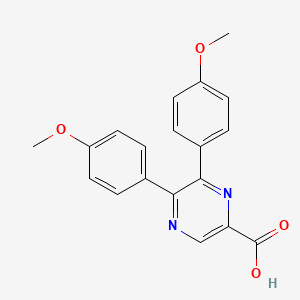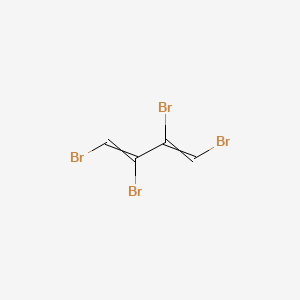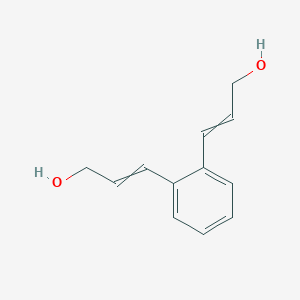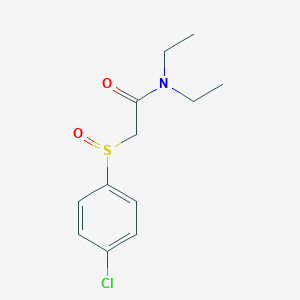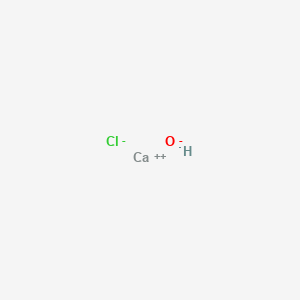
Ochotensidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ochotensidine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of spirobenzylisoquinoline alkaloids, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ochotensidine typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the formation of the spirobenzylisoquinoline core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
Ochotensidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ochotensidine serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Its biological activities make it a subject of interest in the study of plant alkaloids and their ecological roles.
Medicine: this compound has shown promise in preclinical studies as an antimicrobial and anticancer agent, making it a potential candidate for drug development.
Industry: Although not widely used industrially, this compound’s unique structure and properties make it a valuable compound for research and development in the pharmaceutical industry.
Wirkmechanismus
The mechanism by which Ochotensidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ochotensidine can be compared with other spirobenzylisoquinoline alkaloids, such as:
Tetrandrine: Known for its anti-inflammatory and anticancer properties.
Cepharanthine: Used for its immunomodulatory and antiviral activities.
Fangchinoline: Exhibits anti-inflammatory and anticancer effects.
This compound is unique due to its specific structural features and the distinct biological activities it exhibits
Eigenschaften
| 119777-71-8 | |
Molekularformel |
C21H19NO4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
6-methyl-6'-methylidenespiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole] |
InChI |
InChI=1S/C21H19NO4/c1-12-14-3-4-17-20(26-11-23-17)15(14)9-21(12)16-8-19-18(24-10-25-19)7-13(16)5-6-22(21)2/h3-4,7-8H,1,5-6,9-11H2,2H3 |
InChI-Schlüssel |
OQSIZYHRQJSBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=C)C=CC6=C5OCO6)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/no-structure.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
